DMP-565

Description

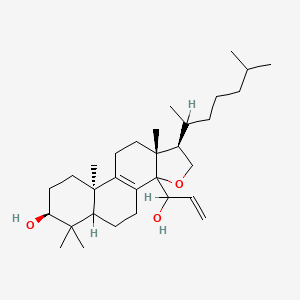

DMP-565 is a pharmaceutical compound classified as a cholesterol biosynthesis inhibitor, specifically targeting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol synthesis. It is referenced in patent claims (e.g., EP0599) as part of combination therapies with other lipid-lowering agents, such as ezetimibe and statins like simvastatin .

Properties

CAS No. |

199480-80-3 |

|---|---|

Molecular Formula |

C31H52O3 |

Molecular Weight |

472.7 g/mol |

IUPAC Name |

(1R,7S,9aR,11aR)-3a-(1-hydroxyprop-2-enyl)-6,6,9a,11a-tetramethyl-1-(6-methylheptan-2-yl)-1,2,4,5,5a,7,8,9,10,11-decahydronaphtho[1,2-g][1]benzofuran-7-ol |

InChI |

InChI=1S/C31H52O3/c1-9-26(32)31-23-13-14-25-28(5,6)27(33)16-17-29(25,7)22(23)15-18-30(31,8)24(19-34-31)21(4)12-10-11-20(2)3/h9,20-21,24-27,32-33H,1,10-19H2,2-8H3/t21?,24-,25?,26?,27+,29+,30-,31?/m1/s1 |

InChI Key |

KIOUIMVIZXYLFV-BRFIBAHXSA-N |

SMILES |

CC(C)CCCC(C)C1COC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C(C=C)O |

Isomeric SMILES |

CC(C)CCCC(C)[C@H]1COC2([C@@]1(CCC3=C2CCC4[C@]3(CC[C@@H](C4(C)C)O)C)C)C(C=C)O |

Canonical SMILES |

CC(C)CCCC(C)C1COC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C(C=C)O |

Synonyms |

15-oxasterol DMP 565 DMP-565 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,7S,9aR,11aR)-3a-(1-hydroxyprop-2-enyl)-6,6,9a,11a-tetramethyl-1-(6-methylheptan-2-yl)-1,2,4,5,5a,7,8,9,10,11-decahydronaphtho1,2-gbenzofuran-7-ol involves multiple steps, including the formation of the fused ring system and the introduction of various functional groups. The synthetic route typically starts with the preparation of the core naphthofuran structure, followed by the addition of the hydroxyprop-2-enyl group and the methylheptan-2-yl group under specific reaction conditions. Common reagents used in these reactions include organometallic reagents, oxidizing agents, and protecting groups to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and scalable purification techniques to produce the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

(1R,7S,9aR,11aR)-3a-(1-hydroxyprop-2-enyl)-6,6,9a,11a-tetramethyl-1-(6-methylheptan-2-yl)-1,2,4,5,5a,7,8,9,10,11-decahydronaphtho1,2-gbenzofuran-7-ol undergoes various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or alkanes.

Substitution: Functional groups can be substituted with other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a model system to study complex organic reactions and mechanisms. Its unique structure makes it an ideal candidate for exploring stereochemistry and reaction pathways.

Biology

In biology, the compound may be investigated for its potential biological activity, including its interactions with enzymes and receptors. Studies may focus on its effects on cellular processes and its potential as a lead compound for drug development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Researchers may investigate its efficacy in treating various diseases and its mechanism of action at the molecular level.

Industry

In industry, the compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1R,7S,9aR,11aR)-3a-(1-hydroxyprop-2-enyl)-6,6,9a,11a-tetramethyl-1-(6-methylheptan-2-yl)-1,2,4,5,5a,7,8,9,10,11-decahydronaphtho1,2-gbenzofuran-7-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

DMP-565 belongs to the statin family, which includes both natural (e.g., lovastatin) and synthetic (e.g., fluvastatin) derivatives. Below is a comparative analysis with structurally and functionally related compounds:

Structural and Functional Similarities

- Mechanism of Action : Like all statins, this compound inhibits HMG-CoA reductase, reducing hepatic cholesterol synthesis and upregulating LDL receptor activity .

- Therapeutic Use : Indicated for hypercholesterolemia and cardiovascular risk reduction, similar to simvastatin, fluvastatin, and pravastatin .

Key Differences

2.2.1 Pharmacokinetic Profiles

- Simvastatin : A lipophilic, semi-synthetic prodrug metabolized by CYP3A4, with a half-life of 2–3 hours.

- Fluvastatin : A synthetic statin metabolized by CYP2C9, with a shorter half-life (1–3 hours) and higher protein binding (98%) .

- This compound : Likely engineered for improved bioavailability or reduced drug-drug interactions, though exact pharmacokinetic parameters are undisclosed .

Data Table: Comparative Overview of this compound and Similar Statins

Research Findings and Limitations

- Safety : Patent filings emphasize its inclusion in long-term therapies, implying favorable tolerability in animal models .

- Limitations : Absence of peer-reviewed pharmacokinetic or clinical data restricts direct comparisons with marketed statins. Further studies are needed to validate its advantages .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.